Methyl 4-({[3-(acetylamino)phenyl]carbamoyl}amino)benzoate
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Overview
Description
Methyl 4-({[3-(acetylamino)anilino]carbonyl}amino)benzoate is an organic compound with the molecular formula C17H16N2O4. This compound is known for its unique structure, which includes an acetylamino group and a benzoate ester. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-({[3-(acetylamino)anilino]carbonyl}amino)benzoate typically involves the following steps:
Acetylation: The starting material, 3-aminoaniline, undergoes acetylation using acetic anhydride to form 3-(acetylamino)aniline.
Coupling Reaction: The acetylated product is then coupled with 4-aminobenzoic acid using a coupling reagent such as dicyclohexylcarbodiimide (DCC) to form the intermediate product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-({[3-(acetylamino)anilino]carbonyl}amino)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the acetylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted aniline derivatives.
Scientific Research Applications
Methyl 4-({[3-(acetylamino)anilino]carbonyl}amino)benzoate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of methyl 4-({[3-(acetylamino)anilino]carbonyl}amino)benzoate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.
Pathways Involved: It may influence signaling pathways related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-{[4-(acetylamino)anilino]carbonyl}benzoate: Similar structure but different positional isomer.
Methyl 4-aminobenzoate: Lacks the acetylamino group.
Methyl 4-({[3-(amino)anilino]carbonyl}amino)benzoate: Lacks the acetyl group.
Uniqueness
Methyl 4-({[3-(acetylamino)anilino]carbonyl}amino)benzoate is unique due to the presence of both the acetylamino group and the benzoate ester, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C17H17N3O4 |
---|---|
Molecular Weight |
327.33 g/mol |
IUPAC Name |
methyl 4-[(3-acetamidophenyl)carbamoylamino]benzoate |
InChI |
InChI=1S/C17H17N3O4/c1-11(21)18-14-4-3-5-15(10-14)20-17(23)19-13-8-6-12(7-9-13)16(22)24-2/h3-10H,1-2H3,(H,18,21)(H2,19,20,23) |
InChI Key |
VFTXEHCXMMBJCH-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)NC(=O)NC2=CC=C(C=C2)C(=O)OC |
Origin of Product |
United States |
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